molecular formula C10H12ClNO2 B1434007 (7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride CAS No. 1803572-44-2

(7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No. B1434007
M. Wt: 213.66 g/mol
InChI Key: PNQCSQDBNNHHES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including (7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride, has been a topic of interest in recent years . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Novel Synthesis Approaches

A novel synthesis technique for benzofuran-2-yl-methanamine derivatives was reported by Schlosser et al. (2015), utilizing ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. This method allows for the generation of substituted benzofuran-2-yl-methanamine compounds, highlighting a versatile approach to accessing a wide range of benzofuran derivatives for research applications (Schlosser et al., 2015).

Anticholinesterase Activity

Luo et al. (2005) explored the anticholinesterase properties of novel carbamates based on furobenzofuran and methanobenzodioxepine skeletons. These compounds showed potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting remarkable selectivity. This research demonstrates the therapeutic potential of benzofuran derivatives as anticholinesterase agents, potentially applicable in treating diseases like Alzheimer's (Luo et al., 2005).

Cytotoxic Activity

Li et al. (2005) isolated new benzofuran compounds from the seeds of Styrax perkinsiae, which exhibited cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231. This study underscores the potential of benzofuran derivatives in developing new anticancer therapies (Li et al., 2005).

Antimicrobial and Antioxidant Activities

Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, evaluating them for antimicrobial and antioxidant activities. These compounds displayed significant activities, suggesting their utility in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

Serotonin 5-HT1A Receptor-Biased Agonists

Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, showing promising antidepressant-like activity in preclinical models. This research highlights the potential of benzofuran derivatives in developing new treatments for depression (Sniecikowska et al., 2019).

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQCSQDBNNHHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride

CAS RN

1803572-44-2
Record name 2-Benzofuranmethanamine, 7-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803572-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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